(7-methyl-1H-indazol-5-yl)-acetaldehyde
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(7-methyl-1H-indazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-4-8(2-3-13)5-9-6-11-12-10(7)9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
BNZHWQXDHOARJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features:
Functional Group Impact :
- Aldehyde (-CHO) : Enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines). This reactivity is absent in the hydroxyl or carboxyl derivatives.
- Carboxylic Acid (-COOH) : Offers hydrogen-bonding capability and acidity (pKa ~4-5), making it suitable for salt formation.
- Methanol (-OH): Polar but less reactive than aldehydes, often used as a precursor for oxidation to aldehydes or ketones.
Physical and Spectral Properties
Available data for analogs (Table 2):
Preparation Methods
Aryne Annulation with Functionalized Hydrazones
Aryne annulation, as demonstrated by Markina et al., offers a pathway to construct the indazole ring from N,N-dialkylhydrazones. For (7-methyl-1H-indazol-5-yl)-acetaldehyde , this method could involve:
-
Synthesis of a pre-functionalized hydrazone : Reacting 2-fluoro-5-nitrobenzaldehyde (with a methyl group at C7) with methylhydrazine to form a hydrazone intermediate.
-
Cyclization via aryne intermediates : Using N-chlorosuccinimide (NCS) to generate arynes, which undergo [2+2] cycloaddition with the hydrazone.
-
Functional group interconversion : Reducing the nitro group at C5 to an amine, followed by oxidation to introduce the acetaldehyde moiety.
Key Data :
Palladium-Catalyzed C-H Amination
Charette’s intramolecular C-H amination protocol enables indazole formation from aminohydrazones. Adapting this method:
-
Preparation of a methyl- and aldehyde-functionalized hydrazone : Starting with 7-methyl-5-nitroindazole, the nitro group is reduced to an amine, which is condensed with acetaldehyde to form the hydrazone.
-
Cyclization : Using Pd(OAc) as a catalyst under oxidative conditions to form the indazole ring.
Key Data :
Post-Cyclization Functionalization
Oxidation of Allylic Alcohols
A two-step strategy involving:
-
Synthesis of 7-methyl-1H-indazol-5-yl-ethanol : Introducing a vinyl group via Heck coupling, followed by hydroboration-oxidation to yield the alcohol.
-
Oxidation to acetaldehyde : Using pyridinium chlorochromate (PCC) or Swern oxidation to convert the alcohol to the aldehyde.
Example :
Reductive Amination and Hydrolysis
This method leverages intermediates from the JM Chem Sci study:
-
Formation of a nitrile intermediate : Reacting 5-bromo-7-methyl-1H-indazole with KCN under Ullmann conditions.
-
Reduction to primary amine : Using LiAlH to convert the nitrile to an amine.
-
Hydrolysis to aldehyde : Treating the amine with HNO to yield the acetaldehyde.
Key Data :
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Introducing the acetaldehyde group via a boronic ester:
-
Synthesis of 5-bromo-7-methyl-1H-indazole .
-
Coupling with a protected acetaldehyde boronate : Using Pd(PPh) and KCO in THF/HO.
Example :
Comparative Analysis of Methods
Mechanistic Considerations
-
Regioselectivity : The methyl group at C7 directs electrophilic substitution to C5 via resonance effects.
-
Aldehyde Stability : Acetaldehyde is prone to oxidation; thus, late-stage introduction or acetal protection is advised.
-
Catalyst Choice : Palladium catalysts favor cross-coupling, while copper catalysts are optimal for cyclization .
Q & A
Q. What synthetic methodologies are recommended for preparing (7-methyl-1H-indazol-5-yl)-acetaldehyde?
- Methodological Answer : The synthesis typically involves coupling reactions or oxidation of precursor alcohols. For example, acetaldehyde derivatives can be synthesized via nucleophilic substitution or oxidation of ethanol moieties using reagents like SeO₂ (yielding glyoxal analogues, as seen in acetaldehyde oxidation studies ). For the indazole core, regioselective functionalization at the 5-position can be achieved using palladium-catalyzed cross-coupling reactions. Purification via column chromatography and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine multiple analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity, referencing acetaldehyde measurement protocols (e.g., DNPH-HPLC for carbonyl compounds ).
- Spectroscopy : ¹H NMR to confirm the acetaldehyde proton (δ 9.5–10 ppm) and indazole methyl group (δ 2.5 ppm).
- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX for refinement) to resolve stereochemical ambiguities.
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data for this compound be resolved?
- Methodological Answer : Discrepancies often arise in core excitation energies (e.g., C/O K-edge spectra). Validate computational methods (e.g., CVS-CCSD ) against synchrotron radiation or electron energy-loss spectroscopy (EELS) data . Adjust basis sets (e.g., aug-cc-pVTZ) for better agreement. For tautomerism or conformational isomerism, use variable-temperature NMR or dynamic crystallography to capture equilibrium states .
Q. What experimental strategies address contradictions in spectroscopic data for this compound’s acetaldehyde moiety?
- Methodological Answer :
- Kinetic Analysis : Monitor acetaldehyde reactivity under controlled conditions (e.g., oxidation to glyoxal using SeO₂ ).
- Comparative Studies : Cross-reference PTR-MS and DNPH-HPLC results to resolve measurement conflicts (slope calibration and intercept adjustments ).
- Isotopic Labeling : Use ¹³C-labeled acetaldehyde to track metabolic or degradation pathways in biological systems .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Interaction Studies : Screen against acetaldehyde dehydrogenase (ALDH) isoforms using fluorogenic substrates, referencing ethanol metabolism pathways .
- Neuropharmacological Assays : Test modulation of glutamate receptors (e.g., NMDA) in neuronal cultures, leveraging structural analogs like indole derivatives .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes, comparing with genetic variants in ALDH/ADH pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
